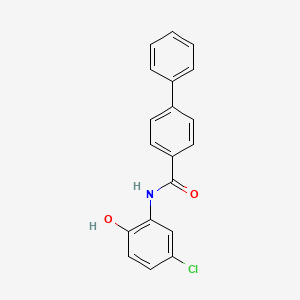![molecular formula C14H12Cl2N2OS B5855467 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, also known as DPTI, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies, including cancer research and drug development.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been used in various scientific research applications, including cancer research, drug development, and enzyme inhibition studies. In cancer research, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug development, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been used as a lead compound to develop new drugs for various diseases. In enzyme inhibition studies, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the activity of various enzymes, including histone deacetylases.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in gene expression and cell growth. 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit cell growth and induce apoptosis. In addition, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell growth. 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has also been shown to have anti-inflammatory effects and inhibit the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone in lab experiments is its ability to inhibit the activity of various enzymes, including histone deacetylases, which are involved in gene expression and cell growth. This makes 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone a valuable tool in cancer research and drug development. However, one of the limitations of using 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone in lab experiments is its toxicity. 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone. One direction is to further investigate its mechanism of action and its effects on various enzymes and pathways. Another direction is to develop new drugs based on 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone for various diseases. In addition, further studies are needed to determine the optimal dosage and toxicity levels of 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, or 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and drug development. 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone inhibits the activity of various enzymes, including histone deacetylases, and induces apoptosis in cancer cells. However, its toxicity at high concentrations can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action and potential clinical applications of 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone.
Synthesemethoden
1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone is synthesized through a multi-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. The second step involves the reaction of 2,4-dichlorophenylacetyl chloride with 4,6-dimethyl-2-thiouracil to form 1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone. The final product is purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-5-9(2)18-14(17-8)20-7-13(19)11-4-3-10(15)6-12(11)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGSYOLFSUAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)


![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)